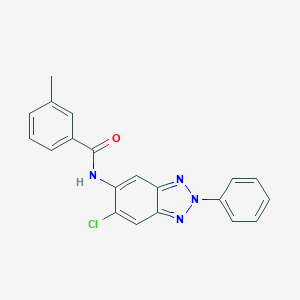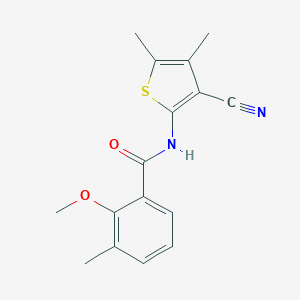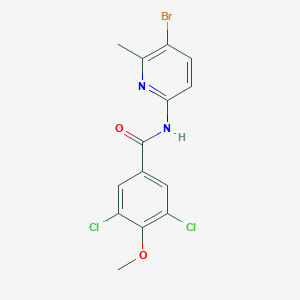![molecular formula C20H24ClN3O2 B244307 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244307.png)
2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells.
Mécanisme D'action
BTK is a key signaling molecule in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B-cell malignancies. 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide binds to the ATP-binding pocket of BTK, leading to inhibition of its kinase activity and downstream signaling pathways. This results in the induction of apoptosis in cancer cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in cancer cells, including inhibition of BTK phosphorylation, downregulation of BCL-2 and MCL-1 expression, and induction of caspase-dependent apoptosis. In addition, 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide has been shown to have immunomodulatory effects, including inhibition of cytokine production and modulation of T-cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide is its potent and selective inhibitory activity against BTK, which makes it an attractive therapeutic target for the treatment of various types of cancers. However, one of the limitations of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide is its potential for off-target effects, which may lead to toxicity and adverse effects.
List of
Orientations Futures
1. Clinical trials to evaluate the safety and efficacy of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide in patients with various types of cancers.
2. Combination therapy with other targeted agents or chemotherapy to enhance the anti-tumor activity of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide.
3. Development of biomarkers to predict response to 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide and monitor treatment efficacy.
4. Investigation of the immunomodulatory effects of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide and its potential for combination with immunotherapy.
5. Preclinical studies to evaluate the potential of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide for the treatment of other diseases, such as autoimmune disorders and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide involves a multi-step process that starts with the reaction of 4-chloro-2-methylphenol with potassium carbonate and methyl iodide to form 2-(4-chloro-2-methylphenoxy) acetone. The resulting product is then reacted with 4-methylpiperazine to form the intermediate 2-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)acetamide. Finally, the intermediate is reacted with 2-(4-methylpiperazin-1-yl)phenyl)acetic acid to form the final product, 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide.
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide has been extensively studied in preclinical models of various types of cancers, including B-cell malignancies, solid tumors, and hematological malignancies. In vitro studies have shown that 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide has potent and selective inhibitory activity against BTK, leading to inhibition of downstream signaling pathways and induction of apoptosis in cancer cells. In vivo studies have demonstrated that 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide has significant anti-tumor activity in various animal models of cancer.
Propriétés
Formule moléculaire |
C20H24ClN3O2 |
|---|---|
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H24ClN3O2/c1-15-13-16(21)7-8-19(15)26-14-20(25)22-17-5-3-4-6-18(17)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Clé InChI |
ROQAJONZYCLUCH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244226.png)

![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244229.png)
![3-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244230.png)
![2-(3,5-dimethylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244231.png)

![Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244236.png)
![Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244237.png)
![Methyl 3-[(3,4-dimethylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B244240.png)
![Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244243.png)
![N-[6-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B244245.png)
![N-(6-{[(4-bromophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244247.png)
![N-(6-{[(4-chlorophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244248.png)